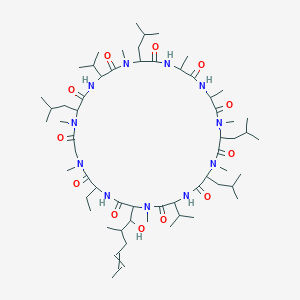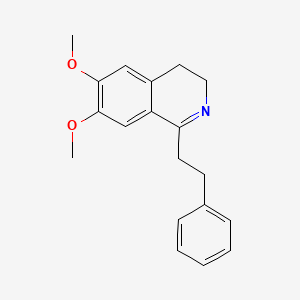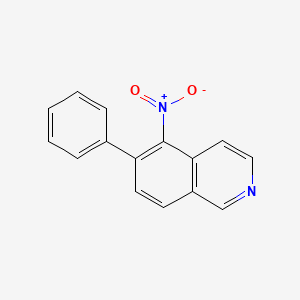
1-(tert-Butyl)-3-chloronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-3-chloronaphthalene is an organic compound belonging to the naphthalene family It features a tert-butyl group and a chlorine atom attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-chloronaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chloronaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyl)-3-chloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1-(tert-Butyl)-3-hydroxynaphthalene.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol derivatives.
Reduction Reactions: The naphthalene ring can undergo reduction to form dihydronaphthalene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 1-(tert-Butyl)-3-hydroxynaphthalene.
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Dihydronaphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-3-chloronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-3-chloronaphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their function.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
1-(tert-Butyl)-3-methylnaphthalene: Similar structure but with a methyl group instead of a chlorine atom.
1-(tert-Butyl)-3-hydroxynaphthalene: Formed through substitution of the chlorine atom with a hydroxyl group.
1-(tert-Butyl)-3-nitronaphthalene: Contains a nitro group instead of a chlorine atom.
Propiedades
Fórmula molecular |
C14H15Cl |
|---|---|
Peso molecular |
218.72 g/mol |
Nombre IUPAC |
1-tert-butyl-3-chloronaphthalene |
InChI |
InChI=1S/C14H15Cl/c1-14(2,3)13-9-11(15)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3 |
Clave InChI |
ALECXKNDPPUBFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
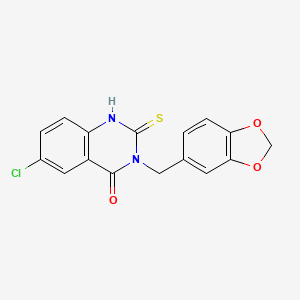
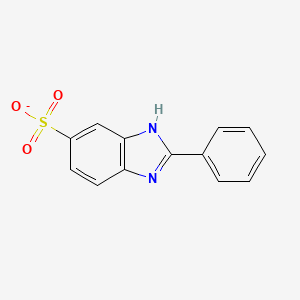
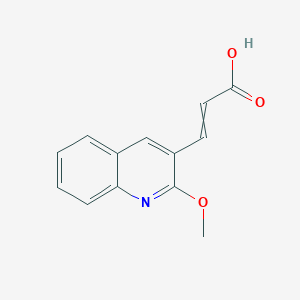
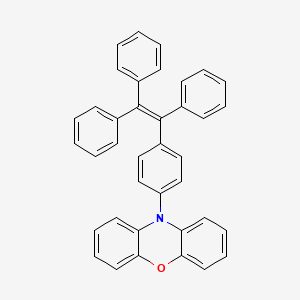


![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
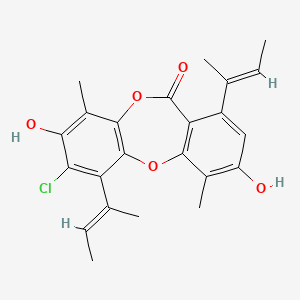

![3-[1,1'-Biphenyl]-4-ylpyridine](/img/structure/B14115358.png)
